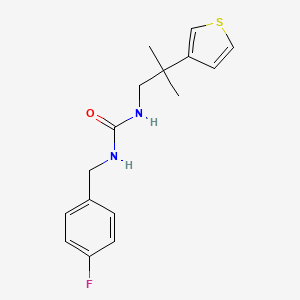

1-(4-Fluorobenzyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-Fluorobenzyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea" is a urea derivative that is not directly described in the provided papers. However, the papers do discuss various urea derivatives with substitutions that include fluorine atoms and thiophene rings, which are relevant to the compound . These derivatives are of interest due to their potential biological activities, such as anticancer properties and enzyme inhibition .

Synthesis Analysis

The synthesis of urea derivatives typically involves the condensation of an amine with an isocyanate. For example, the synthesis of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas involved the condensation of substituted phenyl isocyanates with an amine under mild conditions . Similarly, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas was achieved by reacting 4-fluorobenzoyl isothiocyanate with fluoroanilines . These methods could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.

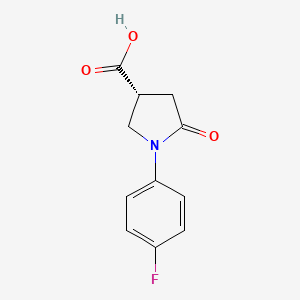

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized by the presence of planar carbonyl and thiourea groups, as seen in the crystal structure analysis of related compounds . The conformation of these groups can be stabilized by intramolecular hydrogen bonds, which can also influence the overall molecular conformation and the formation of dimers or higher-order structures in the crystal lattice .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, primarily due to the reactivity of the urea functional group. The papers do not provide specific reactions for the compound "1-(4-Fluorobenzyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea," but related compounds have shown the ability to form hydrogen bonds, which can lead to the formation of dimers and affect the compounds' biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of fluorine atoms can affect the lipophilicity and potential bioavailability of these compounds . The crystal packing and intermolecular interactions observed in the crystal structures can provide insights into the compounds' physical properties and their behavior in a solid state .

Aplicaciones Científicas De Investigación

Radiopharmaceutical Development

The synthesis and application of fluorine-18 labeled compounds, such as 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea ([18F]4), as potent nonpeptide CCR1 antagonists for radiopharmaceutical use in PET imaging is a significant area of study. The process involves reductive amination and has been optimized for high radiochemical yields and purity, highlighting the compound's potential in investigating CCR1-mediated diseases through imaging (Mäding et al., 2006).

Molecular Imaging

Research into the formation of fluorine-18 labeled diaryl ureas, which serve as VEGFR-2/PDGFR dual inhibitors, underscores the utility of such compounds in the molecular imaging of angiogenic processes. This work illustrates the broader applicability of fluorine-18 labeling methodologies to urea-containing pharmacophores, potentially enabling the development of novel PET biomarkers for cancer and other diseases (Ilovich et al., 2008).

Bioactive Compound Synthesis

The exploration of bioactive compounds, such as those derived from 1-aryl-3-dibenzylamino-propane-1-on hydrochloride type Mannich bases, for potential anti-cancer applications is another important area. These studies involve the determination of radiation parameters, including mass attenuation coefficient and effective atomic number, which could inform the development of new compounds for medical oncology (Gedik et al., 2015).

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(2-methyl-2-thiophen-3-ylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2OS/c1-16(2,13-7-8-21-10-13)11-19-15(20)18-9-12-3-5-14(17)6-4-12/h3-8,10H,9,11H2,1-2H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEVTNYXDNUSIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)NCC1=CC=C(C=C1)F)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3016832.png)

![(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3016835.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B3016844.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3016848.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3016851.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B3016852.png)